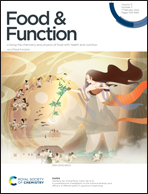Identification of novel umami molecules via QSAR models and molecular docking†
Food & Function Pub Date: 2022-06-29 DOI: 10.1039/D2FO00544A
Abstract
Umami substances can increase the overall taste of food and bring pleasure to people. However, it is still challenging to identify the umami molecules through virtual screening due to the crystal structure of the umami receptor being undefined. Herein, based on the hypothesis that the molecules with bitter and sweet taste characteristics may be umami molecules, this study proposed an in silico method to identify novel umami-tasting molecules in batch from SWEET-DB and BitterDB databases via the QSAR models, PCA, molecular docking and electronic tongue analysis. In total, 169 potential umami molecules were identified through QSAR modeling, PCA, and molecular docking. Of the 169 molecules, 18 were randomly selected, and all were identified as umami molecules via electronic tongue analysis. Among the 18 chosen molecules, 10 molecules could be traced back to their concentration range in food, and finally, 8 molecules were predicted to be nontoxic. This work provides a simple and efficient strategy to identify novel umami molecules, holding an excellent promise for demonstrating the crystal structure of umami receptors and taste-sensing mechanisms. Furthermore, this study opens the possibility for the practical application of new umami molecules in food.

Recommended Literature
- [1] One-pot ultrasonic-electrodeposition of copper–graphene nanoflowers in Ethaline for glucose sensing
- [2] Bi–Zn codoping in GeTe synergistically enhances band convergence and phonon scattering for high thermoelectric performance
- [3] A hexadentate bis(thiosemicarbazonato) ligand: rhenium(v), iron(iii) and cobalt(iii) complexes†
- [4] Crystallography and interfacial kinetic controlled ultra-uniform single crystal silver nanobelts and their optical properties†
- [5] A two-step temperature-raising process to gold nanoplates with optical and surface enhanced Raman spectrum properties
- [6] Challenges in modelling the reaction chemistry of interstellar dust
- [7] Dye-sensitized solar cells based on triazine-linked porphyrin dyads containing one or two carboxylic acid anchoring groups†
- [8] One-step fabrication of an ultralong zinc octaethylporphyrin nanowire network with high-performance photoresponse†
- [9] 16. Mixed tetrahalogenoborate anions
- [10] Interactions between organic pollutants and carbon nanomaterials and the associated impact on microbial availability and degradation in soil: a review

Journal Name:Food & Function
Research Products
-
CAS no.: 15679-25-1
-
CAS no.: 1310-45-8









